Sulfonium, dimethyl-2-propenyl-
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Overview
Description
Preparation Methods
Sulfonium, dimethyl-2-propenyl- can be synthesized through the reaction of dimethyl sulfide with allyl bromide. The reaction typically involves stirring the mixture in a solvent such as acetonitrile for several hours, resulting in the formation of the sulfonium salt . The reaction proceeds via a nucleophilic substitution mechanism (S_N2), where the sulfur atom in dimethyl sulfide attacks the carbon atom in allyl bromide, displacing the bromide ion .
Chemical Reactions Analysis
Sulfonium, dimethyl-2-propenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert sulfonium compounds back to thioethers.
Substitution: Sulfonium salts can undergo nucleophilic substitution reactions to form sulfur ylides, which are useful intermediates in organic synthesis
Scientific Research Applications
Sulfonium, dimethyl-2-propenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of sulfonium, dimethyl-2-propenyl- involves its ability to form sulfur ylides through deprotonation. These ylides can then participate in nucleophilic addition reactions with carbonyl compounds, leading to the formation of epoxides or cyclopropanes . The sulfur atom in the sulfonium ion acts as a good leaving group, facilitating these transformations .
Comparison with Similar Compounds
Sulfonium, dimethyl-2-propenyl- can be compared with other sulfonium compounds such as:
Trimethylsulfonium iodide: Similar in structure but with three methyl groups attached to sulfur.
S-adenosylmethionine: A naturally occurring sulfonium compound involved in methylation reactions in biological systems.
Dimethylsulfoniopropionate (DMSP): Found in marine phytoplankton and seaweeds, it plays a role in the global sulfur cycle.
Sulfonium, dimethyl-2-propenyl- is unique due to its specific reactivity and applications in organic synthesis, particularly in the formation of sulfur ylides and their subsequent reactions .
Properties
IUPAC Name |
dimethyl(prop-2-enyl)sulfanium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11S/c1-4-5-6(2)3/h4H,1,5H2,2-3H3/q+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPMGZHSQLYLQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450029 |
Source
|
Record name | Sulfonium, dimethyl-2-propenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44398-00-7 |
Source
|
Record name | Sulfonium, dimethyl-2-propenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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